molecular formula C12H15N3 B7576680 N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine

N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine

Cat. No.: B7576680
M. Wt: 201.27 g/mol
InChI Key: MORXDHAXLMYAIG-UHFFFAOYSA-N
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Description

N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a phenyl ring substituted with a pyrazole ring and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine and 1,3-diketones.

    Substitution on the phenyl ring: The pyrazole ring is then attached to a phenyl ring through a substitution reaction.

    Introduction of the methylamine group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly on the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine can be compared with other similar compounds, such as:

    N-methyl-1-(1-methylpyrazol-4-yl)methanamine: Similar structure but lacks the phenyl ring.

    N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: Contains a different substitution pattern on the pyrazole ring.

    N-methyl-1-(pyridin-4-yl)methanamine: Contains a pyridine ring instead of a phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a phenyl and pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-7-10-3-5-11(6-4-10)12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORXDHAXLMYAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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